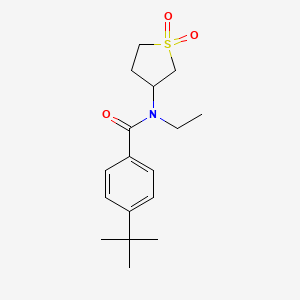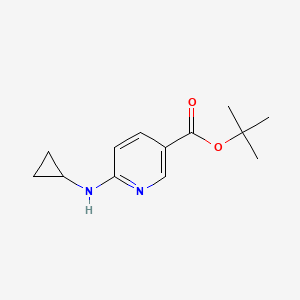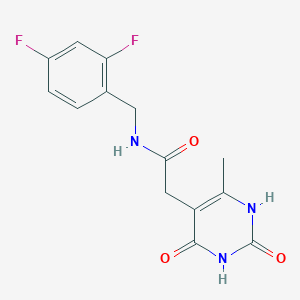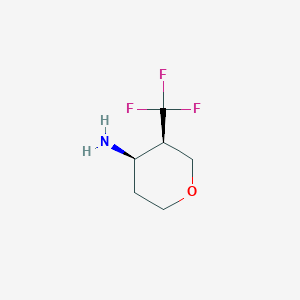![molecular formula C11H15N3O4S B2416693 N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide CAS No. 1795294-34-6](/img/structure/B2416693.png)
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide, also known as ACBC-NBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and biochemical effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide is based on its ability to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases. The compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This inhibition leads to the suppression of cancer cell growth and the prevention of disease progression.
Biochemical and Physiological Effects:
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the prevention of disease progression, and the detection of biological molecules. The compound has also been found to exhibit low toxicity levels, making it a potentially safe option for use in various scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide is its high yield and purity, which makes it a suitable option for use in various lab experiments. The compound has also been found to exhibit low toxicity levels, making it a potentially safe option for use in various scientific research applications. However, one of the limitations of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide is its relatively high cost, which may limit its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide, including its potential applications in the development of new cancer therapies and the detection of biological molecules. Further research is also needed to explore the full range of its biochemical and physiological effects, as well as its potential limitations and drawbacks. Additionally, the synthesis method of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide can be further optimized to improve the yield and purity of the compound.
Synthesemethoden
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide can be synthesized using a specific method that involves the reaction of 4-nitrobenzenesulfonyl chloride with N-(1-aminocyclobutyl)methylamine. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The yield of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide obtained through this method is relatively high, and the purity of the compound is also satisfactory.
Wissenschaftliche Forschungsanwendungen
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent inhibitory activity against certain enzymes that are involved in the progression of cancer and other diseases. N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide has also been studied for its potential use as a fluorescent probe for the detection of biological molecules.
Eigenschaften
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c12-11(6-1-7-11)8-13-19(17,18)10-4-2-9(3-5-10)14(15)16/h2-5,13H,1,6-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQQVNFNSPXFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/no-structure.png)

![3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2416618.png)




![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-1-carboxamide](/img/structure/B2416624.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)
![N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2416630.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)